molecular formula C16H18O5 B12301611 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12301611
M. Wt: 290.31 g/mol
InChI Key: RYKWNZPHZJWZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as phenols and aldehydes, followed by cyclization and hydroxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Enzyme Inhibition: Inhibiting enzymes such as protein-tyrosine kinases and topoisomerases, which are involved in cell growth and proliferation.

    Estrogen Receptor Modulation: Acting as a phytoestrogen and modulating estrogen receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one, known for its antioxidant and anticancer properties.

    Daidzein: 7-Hydroxy-3-(4-hydroxyphenyl)chromen-4-one, another isoflavone with similar biological activities.

Uniqueness

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its additional methyl group and hexahydrochromenone core differentiate it from other flavonoids, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O5/c1-8-12(18)6-13-14(15(8)19)16(20)11(7-21-13)9-2-4-10(17)5-3-9/h2-5,7-8,12-15,17-19H,6H2,1H3

InChI Key

RYKWNZPHZJWZON-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.